molecular formula C10H16 B13806979 1,5-Dimethyl-6-methylenespiro[2.4]heptane CAS No. 62238-24-8

1,5-Dimethyl-6-methylenespiro[2.4]heptane

Cat. No.: B13806979
CAS No.: 62238-24-8
M. Wt: 136.23 g/mol
InChI Key: POOMWNXUBXZEPQ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6-methylenespiro[24]heptane is an organic compound with the molecular formula C10H16 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-methylenespiro[2.4]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,5-dimethylcyclohexane and methylene iodide.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a strong base like sodium hydride (NaH) to deprotonate the starting material, followed by the addition of methylene iodide to form the spiro compound.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-methylenespiro[2.4]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

1,5-Dimethyl-6-methylenespiro[2.4]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-methylenespiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylcyclohexane: A related compound with a similar structure but without the spiro configuration.

    Methylene Cyclohexane: Another related compound with a methylene group attached to a cyclohexane ring.

Uniqueness

1,5-Dimethyl-6-methylenespiro[2.4]heptane is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

62238-24-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,5-dimethyl-6-methylidenespiro[2.4]heptane

InChI

InChI=1S/C10H16/c1-7-4-10(5-8(7)2)6-9(10)3/h8-9H,1,4-6H2,2-3H3

InChI Key

POOMWNXUBXZEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC2C)CC1=C

Origin of Product

United States

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